molecular formula C7H6N4O B11112418 Pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1340886-10-3

Pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11112418
CAS No.: 1340886-10-3
M. Wt: 162.15 g/mol
InChI Key: BCJQJAVVUTUJPF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a carboxamide group at the 2-position. Its unique structure imparts a range of chemical and biological properties, making it a valuable molecule in medicinal chemistry, materials science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminopyrazole-4-carboxamide with β-diketones or β-ketoesters under acidic conditions. For example, the reaction with acetylacetone in glacial acetic acid yields the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration.

    Halogenation: Halogens like chlorine or bromine in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-2-carboxamide in biological systems often involves its interaction with specific molecular targets, such as kinases. For instance, it can inhibit the activity of tropomyosin receptor kinases by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer therapy.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.

    Imidazo[1,2-a]pyrimidine: Shares a similar core structure but with an imidazole ring instead of a pyrazole ring.

    Pyrrolo[2,3-d]pyrimidine: Features a pyrrole ring fused to a pyrimidine ring.

Uniqueness: Pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential as a therapeutic agent make it stand out among similar compounds .

Properties

CAS No.

1340886-10-3

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C7H6N4O/c8-7(12)5-4-6-9-2-1-3-11(6)10-5/h1-4H,(H2,8,12)

InChI Key

BCJQJAVVUTUJPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)N)N=C1

Origin of Product

United States

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